molecular formula C17H19N B13941140 N,N,3'-Trimethyl-4-stilbenamine CAS No. 63040-32-4

N,N,3'-Trimethyl-4-stilbenamine

Cat. No.: B13941140
CAS No.: 63040-32-4
M. Wt: 237.34 g/mol
InChI Key: CPZSPZATVHUPBQ-UHFFFAOYSA-N
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Description

N,N,3’-Trimethyl-4-stilbenamine is an organic compound with the molecular formula C17H19N and a molar mass of 237.34 g/mol It is a derivative of stilbene, characterized by the presence of three methyl groups and an amine group attached to the stilbene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3’-Trimethyl-4-stilbenamine typically involves the alkylation of 4-stilbenamine with methylating agents under controlled conditions. One common method is the reaction of 4-stilbenamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of N,N,3’-Trimethyl-4-stilbenamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N,3’-Trimethyl-4-stilbenamine for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N,3’-Trimethyl-4-stilbenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: N,N,3’-Trimethyl-4-stilbenamine can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N,N,3’-Trimethyl-4-stilbenone.

    Reduction: Formation of N,N,3’-Trimethyl-4-stilbenamine derivatives with reduced functional groups.

    Substitution: Formation of halogenated N,N,3’-Trimethyl-4-stilbenamine derivatives.

Scientific Research Applications

N,N,3’-Trimethyl-4-stilbenamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3’-Trimethyl-4-stilbenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-stilbenamine
  • N,N,3’-Dimethyl-4-stilbenamine
  • N,N,3’,5’-Tetramethyl-4-stilbenamine

Uniqueness

N,N,3’-Trimethyl-4-stilbenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63040-32-4

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(3-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C17H19N/c1-14-5-4-6-16(13-14)8-7-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3

InChI Key

CPZSPZATVHUPBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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